molecular formula C18H23NO7 B1525670 (2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid CAS No. 1354486-19-3

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid

Cat. No. B1525670
M. Wt: 365.4 g/mol
InChI Key: NNTHNYWEGRFKQF-AAEUAGOBSA-N
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Description

“(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid” is an antiviral agent and an intermediate for Velpatasvir , which is a NS5A inhibitor used in the treatment of hepatitis C (HCV) infection .


Molecular Structure Analysis

The molecular formula of the compound is C12H21NO5 . Unfortunately, the specific molecular structure analysis is not available in the search results.

Scientific Research Applications

Catalytic Applications and Mechanistic Insights

  • Dirhodium-catalyzed phenol and aniline oxidations highlight the utility of tert-butyl groups in catalysis, where tert-butylperoxy radicals serve as effective oxidants. This research underlines the importance of steric influences and the role of catalysts like dirhodium caprolactamate in oxidation reactions, which could be relevant to derivatives of pyrrolidinecarboxylic acid for synthetic applications (Ratnikov et al., 2011).

Material and Polymer Science

  • The synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from tert-butyl compounds demonstrate the relevance in polymer science, indicating that similar structural motifs in pyrrolidinecarboxylic acid derivatives could be explored for designing new polymeric materials with specific thermal and mechanical properties (Hsiao et al., 2000).

Organic Synthesis and Methodology

  • Research on the reaction of tert-butoxy radicals with phenols provides insights into radical chemistry and potential pathways for synthesizing complex molecules from simple phenolic precursors, relevant for compounds containing tert-butoxycarbonyl groups (Das et al., 1981).

properties

IUPAC Name

(2S,4S)-4-(2-methoxycarbonylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO7/c1-18(2,3)26-17(23)19-10-11(9-13(19)15(20)21)25-14-8-6-5-7-12(14)16(22)24-4/h5-8,11,13H,9-10H2,1-4H3,(H,20,21)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTHNYWEGRFKQF-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(methoxy-carbonyl)phenoxy]-2-pyrrolidinecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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